4-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a useful research compound. Its molecular formula is C20H14ClF3N2O5S and its molecular weight is 486.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like phosphopantetheinyl transferases (pptases), which play a crucial role in bacterial cell viability and virulence .

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in sm coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Similar compounds have been found to have moderate inhibitory activity toward certain enzymes .

Biologische Aktivität

4-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate, with the CAS number 338400-17-2, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C20H14ClF3N2O5S, and it has a molar mass of approximately 486.85 g/mol . This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

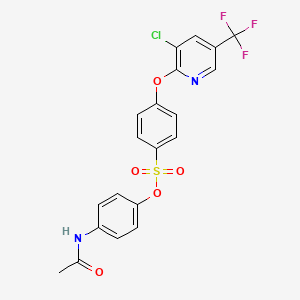

Chemical Structure

The structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions at the molecular level with various biological targets. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and may influence binding affinity to target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways. Studies have indicated moderate inhibitory effects against COX-2 and LOX enzymes .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Target | Activity | IC50 (µM) | Comments |

|---|---|---|---|---|

| Study A | COX-2 | Moderate Inhibition | 19.2 | Potential anti-inflammatory agent |

| Study B | LOX-15 | Moderate Inhibition | 13.2 | May aid in managing inflammatory diseases |

| Study C | AChE | Moderate Inhibition | 10.4 | Implications for Alzheimer's disease treatment |

| Study D | BChE | Moderate Inhibition | 7.7 | Dual inhibition could benefit cognitive function |

Case Studies

- Anti-inflammatory Properties : In a controlled study, the compound was evaluated for its ability to reduce inflammation markers in vitro. Results indicated a significant decrease in pro-inflammatory cytokines when treated with varying concentrations of the compound.

- Cytotoxicity Evaluation : The cytotoxic effects were assessed using the MCF-7 breast cancer cell line. The compound exhibited selective cytotoxicity, indicating potential for further development as an anticancer agent.

- Molecular Docking Studies : Computational studies demonstrated favorable binding interactions between the compound and active sites of target enzymes like COX-2 and AChE, supporting its proposed mechanisms of action .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has potential applications in drug development due to its structural components that can interact with biological targets:

- Anti-inflammatory Agents : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. For instance, derivatives of pyridine have shown promising results in COX inhibition and pain relief .

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group may enhance the potency of these compounds against tumor cells .

Materials Science

The unique properties of this compound make it suitable for use in advanced materials:

- Optoelectronic Devices : Compounds containing trifluoromethyl groups are often utilized in the fabrication of perovskite-based solar cells, improving efficiency through better charge transport properties. Studies have shown that adding such compounds can increase the efficiency of solar cells significantly .

Environmental Applications

The sulfonate group in this compound may allow it to act as an effective surfactant or dispersant in environmental remediation efforts:

- Water Treatment : Compounds with sulfonate functionalities are known for their ability to bind heavy metals and other pollutants, aiding in their removal from contaminated water sources.

Case Studies

Several studies have explored the applications of similar compounds:

Eigenschaften

IUPAC Name |

(4-acetamidophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2O5S/c1-12(27)26-14-2-4-16(5-3-14)31-32(28,29)17-8-6-15(7-9-17)30-19-18(21)10-13(11-25-19)20(22,23)24/h2-11H,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESSCNIZAWWMBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.